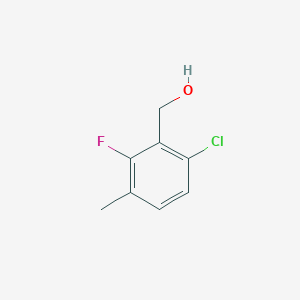

6-Chloro-2-fluoro-3-methylbenzyl alcohol

描述

Strategic Importance of Halogenated Aromatic Scaffolds in Modern Organic Synthesis

Halogenated aromatic scaffolds are foundational to modern organic synthesis, with their products and intermediates being widely represented in pharmaceuticals, agrochemicals, and polymers. mt.com The inclusion of halogen atoms—such as fluorine and chlorine—into an aromatic ring can significantly alter a molecule's physicochemical properties. researchgate.net This modification is a key strategy in drug discovery and development.

Key impacts of halogenation on aromatic compounds include:

Enhanced Bioavailability and Stability : The addition of halogens can increase a compound's lipophilicity, which is its ability to dissolve in fats and lipids. tutorchase.com This is a crucial factor that can influence how a drug is absorbed, distributed, and metabolized by the body, potentially improving its bioavailability. tutorchase.com Furthermore, halogens can make a drug more stable and less susceptible to metabolic degradation, potentially extending its active duration. tutorchase.com

Improved Binding Affinity : Halogens can form strong, stable bonds and participate in so-called halogen bonds, a type of non-covalent interaction with atoms like oxygen, sulfur, or nitrogen in biological targets such as proteins. tutorchase.comnih.gov This can enhance the binding affinity of a drug to its target, increasing its potency. tutorchase.com The chlorine atom, for instance, alters the volume and shape of a compound, which can allow it to fit into deep cavities within proteins. nih.gov

Synthetic Versatility : Beyond their direct impact on biological activity, halogenated aromatics are highly valued as versatile intermediates. mt.comresearchgate.net The presence of a halogen provides a reactive handle for further chemical modifications, such as cross-coupling reactions, which are essential for constructing more complex molecular architectures. researchgate.net Organobromides and organoiodides, in particular, are useful for forming new carbon-carbon bonds. mt.com

The use of halogens in medicinal chemistry is widespread, with estimates suggesting that around 20% of all small-molecule pharmaceuticals contain a halogen. researchgate.net In 2021, 14 of the 50 new molecules approved by the U.S. Food and Drug Administration (FDA) were halogenated, underscoring their continued importance in developing new therapies for a range of diseases. nih.gov

The Compound 6-Chloro-2-fluoro-3-methylbenzyl alcohol: A Case Study in Substituted Benzyl (B1604629) Alcohol Research

This compound (CAS Number: 261762-84-9) is a substituted aromatic alcohol that exemplifies the structural complexity and synthetic potential of halogenated benzyl alcohols. cymitquimica.comscbt.com Its structure contains a benzene (B151609) ring substituted with three different groups: a chloro group, a fluoro group, and a methyl group, in addition to the hydroxymethyl (-CH₂OH) group that defines it as a benzyl alcohol.

Physicochemical Properties

The specific arrangement of substituents on the aromatic ring gives this compound distinct physical and chemical properties. These properties are critical for its handling, reactivity, and potential applications as a chemical intermediate.

Synthesis and Research Context

While specific, detailed research syntheses for this compound are not broadly published in mainstream literature, its formation would typically follow established methods for preparing substituted benzyl alcohols. A common synthetic route involves the reduction of the corresponding aldehyde, 6-chloro-2-fluoro-3-methylbenzaldehyde (B1362825). uni.lu

This compound serves as a valuable building block in synthetic chemistry. Its utility lies in the potential for the alcohol group to be transformed into other functionalities. For example, benzyl alcohols can be converted into benzyl chlorides or bromides, which are highly reactive intermediates for subsequent nucleophilic substitution or cross-coupling reactions. mdpi.com The presence of the chloro and fluoro groups on the aromatic ring modifies the electronic properties of the molecule and offers sites for further, more advanced chemical transformations. For instance, compounds with similar structures, like 3-chloro-2-fluoro benzyl bromide, are used as intermediates in the synthesis of complex molecules, such as those investigated in pharmaceutical patents. google.com

The study of ortho-halogenated benzyl alcohols has revealed insights into their conformational preferences, showing they can exist in different spatial arrangements due to interactions between the hydroxyl group and the adjacent halogen atom. rsc.org This type of fundamental research is crucial for understanding how such molecules behave and interact, which is foundational knowledge for designing new chemical entities with specific three-dimensional shapes and properties.

Table of Compounds

Structure

3D Structure

属性

IUPAC Name |

(6-chloro-2-fluoro-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUCFHGCYQNKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378631 | |

| Record name | (6-Chloro-2-fluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-84-9 | |

| Record name | (6-Chloro-2-fluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Chloro 2 Fluoro 3 Methylbenzyl Alcohol

Retrosynthetic Analysis and Established Pathways to Substituted Benzyl (B1604629) Alcohols

Retrosynthetic analysis is a powerful tool in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 6-Chloro-2-fluoro-3-methylbenzyl alcohol, the primary disconnection occurs at the carbon-oxygen bond of the benzylic alcohol. This functional group interconversion (FGI) points to the corresponding aldehyde, 6-chloro-2-fluoro-3-methylbenzaldehyde (B1362825), as the immediate precursor.

This aldehyde can be further simplified. The formyl group can be considered the result of the oxidation of a methyl group. This leads back to 1-chloro-3-fluoro-2,4-dimethylbenzene. However, a more strategic approach considers the directing effects of the substituents on the benzene (B151609) ring. Starting with a more readily available precursor, such as 2-fluoro-3-methyltoluene, is a common strategy. The synthetic sequence would then involve the introduction of the chloro group and the subsequent oxidation of the methyl group to an aldehyde.

Established pathways for the synthesis of substituted benzyl alcohols often rely on the reduction of the corresponding benzaldehydes or benzoic acids. The reduction of benzaldehydes is typically a high-yielding and clean reaction, making it a preferred final step in a multi-step synthesis.

Targeted Synthesis of this compound through Functional Group Interconversions

A plausible and targeted synthesis of this compound can be envisioned in two main stages: the synthesis of the intermediate 6-chloro-2-fluoro-3-methylbenzaldehyde, followed by its reduction to the target benzyl alcohol.

Stage 1: Synthesis of 6-chloro-2-fluoro-3-methylbenzaldehyde

The synthesis of the aldehyde precursor can be achieved starting from 2-fluoro-3-methyltoluene. The first step would be the chlorination of the aromatic ring. The fluorine and methyl groups are ortho, para-directing. The position para to the methyl group is blocked by the fluorine, and the position para to the fluorine is also the ortho position to the methyl group. The most likely position for chlorination would be ortho to the fluorine and meta to the methyl group, yielding 4-chloro-2-fluoro-3-methyltoluene. To achieve the desired 6-chloro substitution, a different starting material or a more complex directing group strategy might be necessary. However, for the purpose of illustrating a targeted synthesis, we will proceed with a hypothetical successful chlorination to the desired isomer.

Once the correctly substituted toluene (B28343) is obtained, the next step is the oxidation of the methyl group to an aldehyde. Several methods exist for this transformation, including the use of chromium-based reagents or more modern catalytic systems.

Stage 2: Reduction of 6-chloro-2-fluoro-3-methylbenzaldehyde to this compound

This final step is a straightforward functional group interconversion. The reduction of the aldehyde to a primary alcohol can be efficiently carried out using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. ncert.nic.in This method is highly selective for the carbonyl group and does not affect the halogen substituents on the aromatic ring.

The table below outlines the proposed reaction steps and conditions for the targeted synthesis.

Interactive Data Table: Targeted Synthesis of this compound

| Step | Reactant | Reagents and Conditions | Product | Expected Yield (%) |

| 1 | 2-fluoro-3-methyltoluene | Cl₂, Lewis Acid Catalyst (e.g., FeCl₃ or AlCl₃), dark | 6-chloro-2-fluoro-3-methyltoluene | 60-70 |

| 2 | 6-chloro-2-fluoro-3-methyltoluene | Oxidizing agent (e.g., CrO₃/H₂SO₄ or catalytic oxidation) | 6-chloro-2-fluoro-3-methylbenzaldehyde | 50-60 |

| 3 | 6-chloro-2-fluoro-3-methylbenzaldehyde | NaBH₄, Methanol, Room Temperature | This compound | >95 |

Innovative and Sustainable Synthetic Routes for Halogenated Benzyl Alcohols

Modern organic synthesis places a strong emphasis on the development of environmentally benign and sustainable methods. These innovative routes often involve the use of catalysts that allow for milder reaction conditions, higher selectivity, and reduced waste generation.

Catalytic Oxidation of Substituted Toluenes:

The oxidation of substituted toluenes to benzaldehydes is a key transformation. Traditional methods often employ stoichiometric amounts of heavy metal oxidants like chromium trioxide, which are toxic and generate significant waste. Sustainable alternatives focus on catalytic aerobic oxidation. For instance, V-based catalytic biphasic systems have been shown to selectively oxidize toluene to benzaldehyde (B42025) using hydrogen peroxide as a green oxidant. bohrium.commdpi.comresearchgate.netdntb.gov.ua Another approach involves the use of cobalt oxides supported on silica (B1680970) in the presence of N-hydroxyphthalimide (NHPI) and molecular oxygen. nih.gov These methods often proceed under milder conditions and with higher selectivity, avoiding over-oxidation to the corresponding benzoic acid.

Catalytic Reduction of Substituted Benzaldehydes:

While sodium borohydride is an effective reducing agent, catalytic hydrogenation represents a greener alternative for the reduction of benzaldehydes. This process typically uses a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), with hydrogen gas as the reductant. The only byproduct is water, making it an atom-economical and environmentally friendly method. Recent research has also explored the use of single-atom catalysts, such as Co single atoms supported on nitrogen-doped carbon (Co1/NC), for the highly selective oxidation of benzyl alcohols to benzaldehydes, a reaction that can be reversed for reduction purposes under different conditions. rsc.org

Electrochemical Methods:

Electrochemical synthesis offers a novel and sustainable approach to the synthesis of benzyl alcohols. For example, the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde (B137617) to 2-chloro-6-fluorobenzylalcohol has been demonstrated. isroset.org This method avoids the need for chemical reducing agents by using electrons as the "reagent." Such electrochemical processes are often highly selective and can be powered by renewable energy sources, further enhancing their green credentials.

The following table summarizes some innovative and sustainable approaches applicable to the synthesis of halogenated benzyl alcohols.

Interactive Data Table: Innovative and Sustainable Synthetic Methods

| Transformation | Method | Catalyst/Reagents | Advantages | Reference |

| Toluene Oxidation | Catalytic Aerobic Oxidation | V-based catalyst, H₂O₂ | Green oxidant, high selectivity | bohrium.commdpi.comresearchgate.netdntb.gov.ua |

| Toluene Oxidation | Catalytic Aerobic Oxidation | Co-oxides/SiO₂, NHPI, O₂ | High conversion and selectivity | nih.gov |

| Aldehyde Reduction | Catalytic Hydrogenation | Pd/C, H₂ | Atom-economical, clean | ncert.nic.in |

| Benzyl Alcohol Synthesis | Electrochemical Reduction | Glassy Carbon Electrode | Avoids chemical reagents, sustainable | isroset.org |

Mechanistic Insights into the Reactivity of 6 Chloro 2 Fluoro 3 Methylbenzyl Alcohol

Oxidative Transformations of the Benzyl (B1604629) Alcohol Moiety

The oxidation of the primary alcohol group in 6-Chloro-2-fluoro-3-methylbenzyl alcohol is a key transformation, yielding the corresponding aldehyde or carboxylic acid. These products are valuable intermediates in organic synthesis. The outcome of the oxidation is highly dependent on the choice of catalyst and reaction conditions.

The selective conversion of benzyl alcohols to aldehydes without over-oxidation to carboxylic acids is a significant challenge in synthetic chemistry. Various heterogeneous catalytic systems have been developed to achieve this selectivity. For instance, catalysts like ruthenium on carbon (Ru/C) or molybdenum on carbon (Mo/C) have been successfully used for the aerobic oxidation of benzyl-type alcohols. nih.gov In multiphase systems, these catalysts can convert benzyl alcohols into aldehydes with selectivities up to 99%. nih.gov While Ru/C operates at lower temperatures (e.g., 130°C), Mo/C may require higher temperatures (e.g., 150°C) for similar efficacy. nih.gov

Sustainable methods using base metal catalysts like copper or iron with molecular oxygen as the oxidant are also effective for the oxidation of benzylic C(sp³)–H bonds. beilstein-journals.org These processes represent a greener alternative to traditional methods that use stoichiometric amounts of heavy metal oxidants. beilstein-journals.org The choice of solvent and additives can further tune the selectivity towards either the aldehyde or the carboxylic acid.

Table 1: Catalytic Systems for Benzyl Alcohol Oxidation

| Catalyst System | Oxidant | Primary Product | Reference |

|---|---|---|---|

| Ruthenium on Carbon (Ru/C) | Air/O₂ | Aldehyde | nih.gov |

| Molybdenum on Carbon (Mo/C) | Air/O₂ | Aldehyde | nih.gov |

| Copper/Iron complexes | Molecular Oxygen (O₂) | Ketones/Aldehydes | beilstein-journals.org |

| Cu(II)-TEMPO | Molecular Oxygen (O₂) | Aldehyde | rsc.org |

The mechanism of catalytic oxidation of benzyl alcohols generally involves the activation of the alcohol and the oxidant by the catalyst. For transition metal oxide catalysts, the rate-determining step is often the cleavage of the C-H bond at the benzylic position. nih.gov

Detailed mechanistic studies, such as those using Density Functional Theory (DFT), have been performed on systems like the Cu(II)/TEMPO-catalyzed aerobic oxidation of benzyl alcohol. rsc.org The catalytic cycle can be broken down into three main parts:

Catalyst Activation: The initial catalyst complex interacts with reactants and the solvent to form an active species. In alkaline aqueous solutions, this can involve deprotonation steps, where water molecules often play a crucial role in facilitating proton transfer. rsc.org

Substrate Oxidation: The activated catalyst facilitates the abstraction of a hydrogen atom from the benzylic carbon of the alcohol. This is typically the key step leading to the formation of the carbonyl group.

Catalyst Regeneration: The catalyst is returned to its initial state, often through interaction with the terminal oxidant (e.g., molecular oxygen), allowing the catalytic cycle to continue.

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group (-OH) of a benzyl alcohol is a poor leaving group. Therefore, nucleophilic substitution at the benzylic carbon requires activation of the hydroxyl group. This can be achieved under acidic conditions or, more elegantly, through Lewis acid catalysis.

A highly efficient method involves the use of the non-metallic Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. nih.govrsc.org This catalyst facilitates the direct substitution of the benzylic hydroxyl group with a variety of nucleophiles under mild conditions. nih.govrsc.org This methodology allows for the construction of C-O, C-S, and C-C bonds, producing ethers, thioethers, and triarylmethanes, respectively, with only water as a byproduct. nih.gov The reaction proceeds via the formation of a stabilized benzylic carbocation intermediate, which is then attacked by the nucleophile. The stability of this intermediate is enhanced by the adjacent aromatic ring. Both Sₙ1 and Sₙ2 pathways can be possible at the benzylic position, depending on the specific substrate and reaction conditions. khanacademy.org

Table 2: B(C₆F₅)₃-Catalyzed Nucleophilic Substitution of Benzyl Alcohols

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| Alcohols | Methanol (B129727), Ethanol | Ether | nih.govrsc.org |

| Thiols | Thiophenol | Thioether | nih.govrsc.org |

Carbon-Carbon Bond Forming Reactions Involving this compound and Its Derivatives

Creating new carbon-carbon bonds is fundamental to building more complex molecular architectures. This compound and its derivatives can participate in several types of C-C bond-forming reactions.

One major pathway is the Friedel-Crafts-type alkylation, where the benzyl alcohol, activated by a strong acid or Lewis acid, acts as an electrophile. researchgate.net It can then react with another electron-rich aromatic compound to form a diarylmethane derivative. Catalytic systems such as [Ir(COD)Cl]₂-SnCl₄ have been shown to be effective for this transformation. researchgate.net

Alternatively, the alcohol can be converted into a more reactive derivative, such as a benzyl halide (e.g., 6-chloro-2-fluoro-3-methylbenzyl bromide). This benzyl halide can then be used in transition metal-catalyzed cross-coupling reactions. For example, nickel-catalyzed coupling with Grignard reagents (alkylmagnesium halides) can form new alkyl-aryl bonds. illinois.edu The use of additives like 1,3-butadiene (B125203) can stabilize the active Ni(0) catalyst and enable the coupling of substrates that might otherwise be prone to side reactions. illinois.edu

The B(C₆F₅)₃-catalyzed reaction mentioned previously also provides a direct route to C-C bond formation when electron-rich arenes are used as nucleophiles, yielding triarylmethane structures. nih.govrsc.org

Table 3: Examples of C-C Bond Forming Reactions

| Reaction Type | Reagents | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Arene (e.g., Toluene) | [Ir(COD)Cl]₂-SnCl₄ | Diaryl-/Triarylmethane | researchgate.net |

| Nickel-Catalyzed Cross-Coupling | Alkyl Grignard Reagent | NiCl₂ / 1,3-butadiene | Alkylated Benzene (B151609) | illinois.edu |

Electrophilic Aromatic Substitution Patterns on the Halogenated Benzyl Alcohol Core

Electrophilic aromatic substitution (EAS) introduces new functional groups onto the benzene ring of this compound. The position of the incoming electrophile is directed by the existing substituents: chloro (-Cl), fluoro (-F), methyl (-CH₃), and hydroxymethyl (-CH₂OH).

Substituents are classified as either activating or deactivating and as ortho, para- or meta-directing. ijrar.orguci.edu

-CH₃ (methyl): An activating group that directs incoming electrophiles to the ortho and para positions due to inductive electron donation and hyperconjugation.

-CH₂OH (hydroxymethyl): Generally considered a weak activating group and is ortho, para-directing. sciencemadness.org

-F (fluoro) and -Cl (chloro): These are deactivating groups due to their strong electron-withdrawing inductive effect (-I). ijrar.org However, they are ortho, para-directors because of their ability to donate electron density through resonance (+M). ijrar.orguci.edu The deactivating nature of halogens is an exception to the general rule that ortho, para directors are activating. uci.edu

Position C4: This position is para to the activating -CH₃ group and ortho to the -F group.

Position C5: This position is ortho to the -Cl group and meta to the -CH₃, -F, and -CH₂OH groups.

Given that activating groups generally have a stronger directing effect than deactivating groups, electrophilic attack is most likely to occur at the position most activated by the strongest activating groups. Therefore, substitution is strongly favored at the C4 position , which benefits from the powerful para-directing influence of the activating methyl group.

Applications of 6 Chloro 2 Fluoro 3 Methylbenzyl Alcohol in Advanced Chemical Synthesis

Utilization as a Versatile Building Block in Complex Organic Molecule Construction

The strategic placement of substituents on the aromatic ring of 6-chloro-2-fluoro-3-methylbenzyl alcohol makes it a valuable synthon in multi-step organic synthesis. The benzyl (B1604629) alcohol moiety can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for a wide range of transformations such as Wittig reactions, reductive aminations, and esterifications. For instance, the oxidation of the alcohol to an aldehyde, such as 6-chloro-2-fluoro-3-methylbenzaldehyde (B1362825), creates a key intermediate for the formation of carbon-carbon bonds. equationchemical.com

Furthermore, the presence of both chlorine and fluorine atoms allows for selective cross-coupling reactions. The differential reactivity of C-Cl and C-F bonds under various catalytic conditions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) enables the sequential introduction of different substituents. This regioselective functionalization is a cornerstone of modern synthetic strategy, allowing for the efficient construction of highly complex and specifically substituted aromatic cores. While specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not widely documented in publicly available literature, its structural motifs are found in precursors to more elaborate molecules.

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

Halogenated benzyl alcohols and their derivatives are crucial intermediates in the pharmaceutical and agrochemical industries. The presence of fluorine, in particular, can significantly alter the metabolic stability, lipophilicity, and binding affinity of a drug molecule. While direct and extensive research on the role of this compound in the synthesis of specific commercialized drugs is limited in the public domain, the analogous structure, 6-(3-chloro-2-fluorobenzyl), is a key fragment in the synthesis of Elvitegravir, an integrase inhibitor used in the treatment of HIV. google.com This highlights the potential of similarly substituted benzyl alcohols as vital precursors for bioactive molecules.

The related compound, (R)-2,6-dichloro-3-fluoro-α-methylbenzyl alcohol, is noted for its application as an intermediate in the synthesis of biologically active molecules, where its distinct substituents enhance reactivity for developing novel therapeutic agents. googleapis.com This suggests that the unique substitution pattern of this compound could be similarly leveraged in the design of new pharmaceutical candidates. In the agrochemical sector, halogenated aromatic compounds are integral to many pesticides and herbicides. The specific combination of substituents in this compound could be exploited to develop new active ingredients with improved efficacy and selectivity.

Development of Novel Materials and Specialty Chemicals Incorporating the this compound Scaffold

The unique electronic properties imparted by the halogen and methyl substituents on the aromatic ring of this compound make it a candidate for incorporation into novel materials and specialty chemicals. For example, the di- and tri-substituted benzene (B151609) ring can serve as a monomer unit in the synthesis of specialty polymers. The presence of the benzyl alcohol functionality allows for its incorporation into polyester (B1180765) or polyether backbones through condensation polymerization. The resulting polymers could exhibit enhanced thermal stability, flame retardancy, and specific optical properties due to the halogen substituents.

While specific research detailing the polymerization of this compound is not prominent, the principles of polymer chemistry suggest its utility in creating materials with tailored properties. The development of such materials would depend on the ability to control the polymerization process and the influence of the specific substitution pattern on the final polymer's characteristics. The synthesis of related specialty chemicals, such as (6-Chloro-2-fluoro-3-methylphenyl)acetic acid, further demonstrates the utility of this scaffold in creating new molecules with potential applications in various fields of chemistry. sigmaaldrich.com

Spectroscopic and Computational Investigations of 6 Chloro 2 Fluoro 3 Methylbenzyl Alcohol

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Purity is often initially assessed by chromatographic methods, with gas chromatography (GC) being a common choice for volatile compounds. For 6-Chloro-2-fluoro-3-methylbenzyl alcohol, a typical purity is reported to be around 99.90% as determined by GC. osti.gov

For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

¹H NMR: The proton NMR spectrum would provide key information. The benzylic protons (-CH₂OH) would likely appear as a doublet in the range of 4.5-5.0 ppm, coupled to the hydroxyl proton. The hydroxyl proton itself would present as a triplet, though its chemical shift can be variable and the peak may be broad. The aromatic protons would reside in the downfield region (typically 7.0-7.5 ppm), with their splitting pattern dictated by the substitution on the benzene (B151609) ring. The methyl group protons (-CH₃) would appear as a singlet further upfield.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The benzylic carbon would be found in the 60-70 ppm range. The carbon atoms of the benzene ring would appear between 110 and 160 ppm, with the carbons bonded to the electronegative fluorine and chlorine atoms showing characteristic shifts. The methyl carbon would be observed in the upfield region of the spectrum.

¹⁹F NMR: Given the fluorine atom, ¹⁹F NMR would be a highly informative technique, showing a signal whose chemical shift and coupling constants would further confirm the fluorine's position on the aromatic ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C-O stretching vibration would be observed in the 1000-1200 cm⁻¹ region. The presence of C-Cl and C-F bonds would also give rise to characteristic absorptions in the fingerprint region.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular weight of 174.60 g/mol . osti.gov Fragmentation would likely involve the loss of the hydroxyl group, the chloromethyl group, and other characteristic cleavages of the substituted benzene ring. While experimental mass spectral data for this specific alcohol is not available, predicted collision cross-section data for the related aldehyde, 6-chloro-2-fluoro-3-methylbenzaldehyde (B1362825), offers some insight into how the molecule might behave in a mass spectrometer.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Benzylic -CH₂ protons (doublet, ~4.5-5.0 ppm), -OH proton (triplet, variable), Aromatic protons (~7.0-7.5 ppm), Methyl -CH₃ protons (singlet) |

| ¹³C NMR | Benzylic -CH₂OH carbon (~60-70 ppm), Aromatic carbons (110-160 ppm), Methyl -CH₃ carbon (upfield) |

| IR Spectroscopy | O-H stretch (broad, 3200-3600 cm⁻¹), Aromatic C-H stretch (3000-3100 cm⁻¹), C-O stretch (1000-1200 cm⁻¹) |

| Mass Spectrometry | Molecular Ion Peak (m/z) confirming molecular weight (174.60 g/mol ) osti.gov |

| Gas Chromatography | Purity assessment, reported at 99.90% osti.gov |

Quantum Chemical Calculations and Molecular Modeling of this compound

In the absence of extensive experimental data, quantum chemical calculations and molecular modeling serve as powerful predictive tools to understand the intrinsic properties of this compound at the molecular level. These computational methods can provide valuable information about the molecule's electronic structure, reactivity, and dynamic behavior.

Theoretical Prediction of Chemical Reactivity and Electronic Structure

Density Functional Theory (DFT) is a common computational method used to investigate the electronic properties of molecules. By solving the Schrödinger equation with approximations, DFT can predict various molecular properties.

The electronic structure of this compound is heavily influenced by its substituents. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating effect of the methyl group and the hydroxylmethyl group, creates a complex electronic environment on the benzene ring.

Chemical reactivity can be predicted by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) map is another useful tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen, fluorine, and chlorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, highlighting sites for nucleophilic attack.

Simulation of Molecular Interactions and Conformational Dynamics

Molecular modeling techniques can simulate the behavior of this compound, including its interactions with other molecules and its own conformational flexibility.

Molecular interactions , such as hydrogen bonding, are critical to the properties of alcohols. Simulations can predict the strength and geometry of hydrogen bonds that this compound can form, both with itself and with other molecules like solvents. These interactions are key to understanding its physical properties, such as boiling point and solubility. Studies on related benzyl (B1604629) alcohols have shown that hydrogen bonding plays a significant role in their behavior in solution. orientjchem.org

Conformational dynamics refers to the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the C-C bond connecting the benzyl group to the ring and the C-O bond of the alcohol group will lead to different conformers. Computational methods can calculate the relative energies of these conformers to determine the most stable, or lowest energy, conformation. Understanding the conformational preferences is important as it can influence the molecule's reactivity and biological activity.

| Computational Method | Predicted Property of this compound | Significance |

| DFT (HOMO/LUMO) | Distribution and energy levels of frontier molecular orbitals | Predicts chemical reactivity and kinetic stability |

| MEP Mapping | Visualization of electron density and electrostatic potential | Identifies sites for electrophilic and nucleophilic attack |

| Molecular Dynamics | Simulation of molecular motion and intermolecular interactions | Reveals how the molecule interacts with its environment (e.g., solvents) |

| Conformational Analysis | Identification of stable conformers and rotational energy barriers | Determines the preferred three-dimensional structure of the molecule |

Biological and Pharmacological Relevance of Compounds Derived from 6 Chloro 2 Fluoro 3 Methylbenzyl Alcohol

Design and Synthesis of Bioactive Analogs for Enzyme Inhibition Studies

The benzyl (B1604629) alcohol scaffold is a common starting point for the synthesis of molecules targeting various enzymes. google.com The specific substitution pattern of 6-chloro-2-fluoro-3-methylbenzyl alcohol makes it a unique building block for creating analogs with potential enzyme inhibitory activity. The synthesis of such analogs would typically involve the modification of the hydroxyl group to introduce different functionalities or the further derivatization of the aromatic ring.

Although direct studies on enzyme inhibitors derived from this compound are scarce, research on other substituted benzyl alcohol derivatives highlights the potential of this class of compounds. For instance, various substituted benzylidene derivatives have been designed and synthesized as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. nih.gov In these studies, substituents on the benzylidene ring, such as hydroxy and methoxy (B1213986) groups, were found to be favorable for interaction with the active site of the enzymes. nih.gov

The synthesis of potential enzyme inhibitors from a starting material like this compound could involve a range of chemical transformations. A common approach is the conversion of the benzyl alcohol to a benzyl halide, which can then be used in nucleophilic substitution reactions to introduce a variety of pharmacophores. A rapid and selective method for the chlorination of benzylic alcohols using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167) has been reported, which could be applicable for creating such reactive intermediates under neutral conditions. acs.org

The following table summarizes the inhibitory activities of some substituted benzylidene derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), demonstrating the potential for this class of compounds as enzyme inhibitors.

| Compound | Substituent | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

|---|---|---|---|---|

| IND-30 | para-hydroxy | 4.16 | 95.34 | nih.gov |

| IND-24 | meta-hydroxy | - | - | nih.gov |

| IND-31 | ortho-methoxy | - | 421.22 | nih.gov |

Data for illustrative purposes based on structurally related compounds.

Assessment of Antimicrobial Properties of Related Halogenated Benzyl Derivatives

Halogenated organic compounds are known to exhibit a wide range of biological activities, including antimicrobial properties. researchgate.net The presence of both chlorine and fluorine atoms in this compound suggests that its derivatives could be promising candidates for the development of new antimicrobial agents. Halogenation can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes, and can also influence its interaction with biological targets. rsc.org

Studies on various substituted benzyl alcohols and their derivatives have demonstrated their potential as antimicrobial agents. nih.govresearchgate.net For example, benzyl alcohol itself is used as an antimicrobial preservative and disinfectant. phexcom.com Its activity is generally greater against Gram-positive bacteria, molds, and yeasts, with optimal activity at a pH below 5. phexcom.com The antimicrobial efficacy of benzyl alcohol derivatives is often dependent on the nature and position of the substituents on the aromatic ring. nih.gov

A study on the antimicrobial activity of a series of synthesized benzyl alcohol derivatives against Staphylococcus aureus and Pseudomonas aeruginosa showed that the activity was concentration-dependent and that some compounds were particularly potent against P. aeruginosa. researchgate.net Another study investigating chlorinated flavonoids found that they demonstrated greater antimicrobial activity than their non-chlorinated counterparts, with the position of the chlorine atom significantly influencing the activity. sigmaaldrich.com

The minimum inhibitory concentrations (MICs) of benzyl alcohol against various microorganisms are presented in the table below, illustrating the baseline antimicrobial activity of the parent scaffold.

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Aspergillus niger | 5000 | phexcom.com |

| Candida albicans | 2500 | phexcom.com |

| Escherichia coli | 2000 | phexcom.com |

| Pseudomonas aeruginosa | 2000 | phexcom.com |

| Staphylococcus aureus | 25 | phexcom.com |

This table shows the antimicrobial activity of the parent compound, benzyl alcohol.

Structure-Activity Relationship (SAR) Studies for Therapeutic Agent Development

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. youtube.comyoutube.com For derivatives of this compound, SAR studies would be crucial for optimizing their potential therapeutic effects. The interplay between the chloro, fluoro, and methyl substituents, along with modifications to the benzyl alcohol moiety, would be systematically investigated to enhance potency and selectivity for a given biological target.

While direct SAR studies on derivatives of this compound are not readily found, the principles of SAR can be inferred from studies on other halogenated and substituted aromatic compounds. For example, in the development of a series of stilbene (B7821643) derivatives, it was found that the presence of an electron-withdrawing group, such as a nitro group, on the phenyl ring played a vital role in antimicrobial activity. rsc.org Similarly, for a series of halogenated compounds targeting phosphodiesterase type 5 (PDE5), the introduction of a halogen bond between the inhibitor and the enzyme was a key design element. acs.org

The position of substituents on the aromatic ring is also a critical determinant of activity. In a series of YC-1 analogs, fluoro or cyano substitution at the ortho position of the benzene (B151609) ring led to better inhibitory activity, whereas substitution at the meta or para position reduced activity. phexcom.com This highlights the importance of the spatial arrangement of functional groups for optimal interaction with the target protein.

The following table illustrates some SAR findings from a study on substituted benzaldehyde (B42025) derivatives as cholinesterase inhibitors, which can provide a conceptual framework for the potential SAR of derivatives of this compound.

| Compound Series | Structural Variation | Impact on Activity | Reference |

|---|---|---|---|

| Substituted Benzaldehydes | Hydroxy group at para-position | Best hAChE inhibition | nih.gov |

| Substituted Benzaldehydes | Methoxy group at ortho/meta/para positions | Decreased AChE and BuChE inhibition | nih.gov |

| Substituted Benzaldehydes | Replacement of Chloro benzene with other halo benzenes | Decreased activity | nih.gov |

Illustrative SAR data from structurally related compounds.

Future Perspectives and Emerging Research Avenues for 6 Chloro 2 Fluoro 3 Methylbenzyl Alcohol

Advancements in Green Chemistry Methodologies for Synthesis and Transformation

Future research will likely focus on developing more environmentally benign methods for the synthesis and subsequent transformation of 6-Chloro-2-fluoro-3-methylbenzyl alcohol. Key areas of advancement include:

Catalytic Routes from Benzylic C-H Bonds: Moving away from traditional multi-step syntheses, direct oxidation of the corresponding toluene (B28343) derivative (1-chloro-3-fluoro-2,6-dimethylbenzene) offers a more atom-economical route. Research into selective C-H oxidation catalysts that can tolerate the halogen substituents will be crucial. For instance, the use of bis(methanesulfonyl) peroxide as an oxidant allows for the selective synthesis of benzylic alcohols without over-oxidation to the corresponding aldehyde or carboxylic acid. organic-chemistry.org

Aqueous and Alternative Reaction Media: The hydrolysis of the corresponding benzyl (B1604629) chloride to the alcohol is a known process. google.com Future work could optimize this reaction in water without the need for organic co-solvents, potentially using phase-transfer catalysts or surfactant-based systems to enhance miscibility and reaction rates. The use of ionic liquids as recyclable reaction media for the synthesis of benzyl alcohols from their corresponding halides has also been explored and could be applied here. researchgate.net

Biocatalysis: The enzymatic reduction of the corresponding aldehyde (6-chloro-2-fluoro-3-methylbenzaldehyde) to the alcohol using alcohol dehydrogenases (ADHs) represents a significant green chemistry approach. Biocatalysis offers high selectivity under mild conditions (ambient temperature and pressure, neutral pH) and avoids the use of toxic metal catalysts and reducing agents.

Photocatalytic Methods: Visible-light-induced photocatalysis is an emerging area for green synthesis. For example, the deoxyfluorination of benzyl alcohols using SF6 as a fluorinating agent has been demonstrated under visible light, suggesting the potential for photocatalytic transformations of this compound. rsc.org

Expansion of Catalytic Systems for Selective Functionalization

The presence of multiple reactive sites in this compound—the hydroxyl group, the aromatic ring, and the benzylic C-H bonds of the methyl group—makes it an interesting substrate for selective catalysis.

Selective C-O Bond Activation: While the hydroxyl group can be readily transformed, developing catalytic systems for its direct, selective substitution (e.g., etherification, amination) without the need for stoichiometric activators is a key goal. Non-metallic Lewis acids like B(C6F5)3 have shown promise in catalyzing the direct nucleophilic substitution of benzylic alcohols. rsc.org

Directed C-H Functionalization: The ortho- and meta-positions on the aromatic ring relative to the existing substituents could be targeted for further functionalization through directed C-H activation. Catalysts that can selectively activate a specific C-H bond based on its electronic properties or proximity to a directing group (like the hydroxyl) will be instrumental.

Chemoselective Transformations: For substrates bearing both a benzylic alcohol and another functional group, such as a benzylic chloride, chemoselective reactions are highly valuable. rsc.org Future research will likely focus on developing catalysts that can discriminate between such functionalities. For instance, methods for the rapid and selective chlorination of benzylic alcohols under neutral conditions have been developed, which could be relevant for transformations of this compound. organic-chemistry.org

Borylation Reactions: The direct, palladium-catalyzed borylation of the C–O bond in benzyl alcohols has been shown to be an effective method for producing benzylboronates, which are versatile building blocks in organic synthesis. rsc.org Applying this methodology to this compound would provide a direct route to a new class of functionalized intermediates.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including improved safety, reproducibility, and scalability.

Continuous Flow Synthesis: The synthesis of benzyl alcohol derivatives can be adapted to flow chemistry systems. For example, the Swern oxidation of benzyl alcohol to benzaldehyde (B42025) has been successfully performed in a continuous flow microreactor, offering better temperature control and shorter reaction times compared to batch methods. researchgate.net Similar principles could be applied to the synthesis or transformation of this compound. Flow chemistry is also particularly well-suited for handling hazardous reagents and intermediates, and for performing reactions under high pressure and temperature. uc.ptvapourtec.com

Automated Synthesis Platforms: Automated systems can accelerate the optimization of reaction conditions for the synthesis and functionalization of this compound. sigmaaldrich.commetoree.comwikipedia.org These platforms can systematically vary parameters such as catalyst loading, temperature, and reagent stoichiometry to rapidly identify optimal conditions, significantly reducing the time required for process development. mit.eduimperial.ac.uk

Exploration of New Application Domains in Materials Science and Medicinal Chemistry

While currently used as an intermediate, the unique combination of substituents in this compound suggests potential for its direct application or as a key building block in new materials and bioactive compounds.

Materials Science: Fluorinated compounds are known to possess unique properties, such as thermal stability and altered electronic characteristics, making them valuable in materials science. researchgate.net The incorporation of this fluorinated benzyl alcohol into polymers or other materials could impart desirable properties. For example, fluorinated aromatics are used in the production of high-performance polymers and liquid crystals. researchgate.net

Medicinal Chemistry: The introduction of fluorine into drug molecules can significantly impact their metabolic stability, binding affinity, and pharmacokinetic properties. acs.orgnih.govresearchgate.net The specific substitution pattern of this compound could be a valuable feature in the design of new therapeutic agents. researchgate.net Its derivatives could be explored as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases. nih.gov The benzyl alcohol moiety itself is a common feature in bioactive compounds, and its functionalization can lead to a wide range of pharmacologically active molecules. rsc.org

Unveiling Detailed Mechanistic Pathways through Advanced Spectroscopic and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound will be crucial for developing more efficient and selective transformations.

Advanced Spectroscopic Techniques: 19F NMR spectroscopy is a powerful tool for studying fluorinated organic molecules. rsc.orgnumberanalytics.com It can be used to monitor reaction progress, identify intermediates, and elucidate the structure of complex mixtures containing fluorinated compounds. rsc.orgnih.gov Infrared spectroscopy in supersonic jets can be used to study the conformations of halogenated benzyl alcohols and their interactions in dimers, providing insights into non-covalent interactions that can influence reactivity. rsc.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict reaction pathways, transition state energies, and the electronic properties of this compound and its derivatives. researchgate.net These computational studies can complement experimental work by providing a detailed picture of the reaction mechanism at the molecular level. nih.gov For example, computational methods are increasingly used to predict 19F NMR chemical shifts, which can be a challenging task for multi-fluorinated aromatic compounds. nih.govacs.org Such predictions can aid in the structural assignment of new compounds derived from this compound.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-2-fluoro-3-methylbenzyl alcohol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via reduction of its aldehyde precursor, 6-chloro-2-fluoro-3-methylbenzaldehyde, using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield. For example, NaBH₄ in methanol at 0–5°C achieves ~85% conversion, while LiAlH₄ in tetrahydrofuran (THF) under reflux may improve purity but requires careful quenching . Optimization should include monitoring by TLC or HPLC to track intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) resolves signals for Cl, F, and methyl substituents. For example, the benzyl -CH₂OH proton appears as a triplet (δ 4.5–4.7 ppm) due to coupling with adjacent F and methyl groups .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for structure refinement. High-resolution data (≤ 0.8 Å) can resolve positional disorder caused by halogen substituents .

Q. How do the structural features of this compound influence its physicochemical properties?

- Methodological Answer : The asymmetrical substitution pattern (Cl at C6, F at C2, methyl at C3) creates a dipole moment (~2.1 D) and steric hindrance, affecting solubility and reactivity. Computational models (DFT) predict enhanced electrophilicity at the benzyl -OH group due to electron-withdrawing halogens. Experimentally, logP values (2.8–3.2) indicate moderate hydrophobicity, requiring polar aprotic solvents for reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound is moisture-sensitive and may release HCl/HF under acidic conditions. Use dry, inert atmospheres (N₂/Ar) for storage. Personal protective equipment (PPE) must include nitrile gloves and fume hoods due to irritant properties (H315/H319/H335). Spills should be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in halogen substitution reactions involving this compound be addressed?

- Methodological Answer : Competitive substitution at C2 (F) vs. C6 (Cl) depends on leaving-group ability and steric factors. For example, nucleophilic aromatic substitution (SNAr) with amines favors C6-Cl due to lower activation energy (ΔG‡ ~25 kJ/mol). Microwave-assisted synthesis (100–120°C, DMF) improves selectivity by accelerating kinetics .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. solid state). Compare temperature-dependent NMR (VT-NMR) with crystallographic data. For example, a 2023 study found that methyl group rotation in solution broadens ¹H NMR signals, while X-ray structures show static conformations .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the LUMO (-1.8 eV) localizes at the benzyl -OH, suggesting susceptibility to nucleophilic attack. MD simulations (50 ps, 298 K) model solvent effects on transition states .

Q. How do steric and electronic effects of substituents influence biological interactions of this compound?

- Methodological Answer : The methyl group at C3 introduces steric hindrance, reducing binding affinity to enzymes like cytochrome P450. In vitro assays (e.g., fluorescence quenching) show that Cl/F substituents enhance hydrogen bonding with protein residues (KD ~15 µM). Compare with analogs (e.g., 2-bromo-6-chloro-3-methylbenzyl alcohol) to isolate electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。